Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide
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Overview
Description
Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a fluoromethyl group, and a dihydrobenzofuran ring. Its stereochemistry is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the chemoenzymatic preparation, which utilizes both chemical and enzymatic reactions to achieve high enantioselectivity . The process may involve the use of specific catalysts and reagents to introduce the bromine and fluoromethyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide can be compared with other similar compounds, such as:
(2S,3S)-2-chloro-3-hydroxy ester compounds: These compounds share similar stereochemistry but differ in functional groups.
(2S,3S)-2,3-butanediols: These compounds have similar stereochemistry but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15BrFNO2 |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C17H15BrFNO2/c1-20-17(21)13-8-11(18)7-12-15(10-5-3-2-4-6-10)14(9-19)22-16(12)13/h2-8,14-15H,9H2,1H3,(H,20,21)/t14-,15+/m1/s1 |
InChI Key |
YTJCUKCJAKEMRP-CABCVRRESA-N |
Isomeric SMILES |
CNC(=O)C1=CC(=CC2=C1O[C@@H]([C@H]2C3=CC=CC=C3)CF)Br |
Canonical SMILES |
CNC(=O)C1=CC(=CC2=C1OC(C2C3=CC=CC=C3)CF)Br |
Origin of Product |
United States |
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